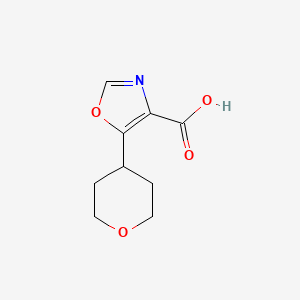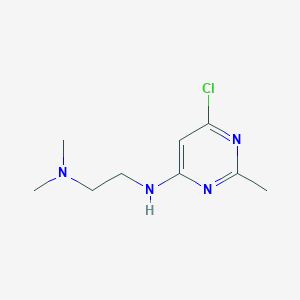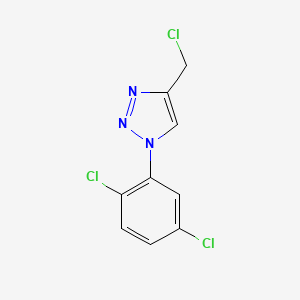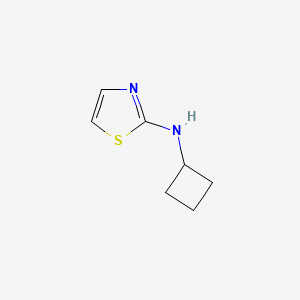
5-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid
Übersicht
Beschreibung
The compound “5-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid” is an organic compound that contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The “oxan-4-yl” part of the name suggests the presence of a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of an oxazole ring attached to a carboxylic acid group at the 4-position and a tetrahydropyran ring at the 5-position . The exact structure would depend on the specific stereochemistry at the tetrahydropyran ring, which is not indicated in the name.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Synthesis of Derivatives : Research by Prokopenko et al. (2010) explored the synthesis of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids, demonstrating the potential for chemical transformations and derivative synthesis of similar oxazole compounds (Prokopenko et al., 2010).
Acylation and Recyclization : Another study by Pil'o et al. (2010) developed a procedure for synthesizing 2-aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic acids and their derivatives, suitable for various subsequent transformations, including acylation and recyclization (Pil'o et al., 2010).
Photooxygenation Application : Wasserman et al. (1981) investigated oxazoles as masked forms of activated carboxylic acids, using them in the synthesis of macrolides like recifeiolide and curvularin (Wasserman et al., 1981).
Biological and Pharmaceutical Applications
Peptidomimetics and Biologically Active Compounds : Ferrini et al. (2015) discussed the use of similar compounds in the preparation of peptidomimetics or biologically active compounds, highlighting the relevance in pharmaceutical research (Ferrini et al., 2015).
Potential in Bronchodilator Synthesis : Research by Ray and Ghosh (1999) illustrated the conversion of 4-methyloxazole-5-carboxylic acid to N,N'-bis(4-methyloxazol-5-yl)urea, a key building block in the synthesis of a possible improved bronchodilator (Ray & Ghosh, 1999).
Inhibitory Activity on Blood Platelet Aggregation : A study by Ozaki et al. (1983) synthesized oxazole compounds, including methyl 5-substituted oxazole-4-carboxylates, and evaluated their inhibitory activity on blood platelet aggregation (Ozaki et al., 1983).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c11-9(12)7-8(14-5-10-7)6-1-3-13-4-2-6/h5-6H,1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMHIPKCJDYIQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=C(N=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(Cyclobutylamino)methyl]cyclopentan-1-amine](/img/structure/B1467465.png)



![[1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467469.png)

![{1-[(3-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467472.png)


![N-[(2,4-dichlorophenyl)methyl]cyclobutanamine](/img/structure/B1467480.png)
![6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1467484.png)

